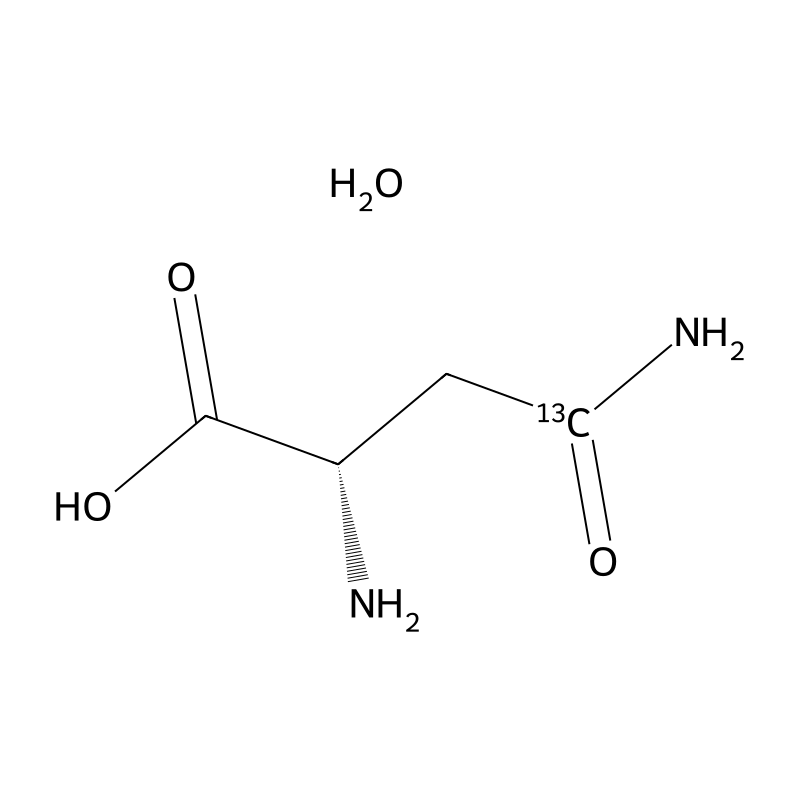

L-Asparagine-4-13C monohydrate

Content Navigation

Researchers requiring unambiguous carbon-4 tracing in asparagine metabolism face NMR J-coupling signal splitting and weighing inaccuracies with anhydrous or uniformly labeled forms. This stable isotope-labeled monohydrate resolves these issues: • Eliminates 13C-13C J-coupling for sharp, quantifiable NMR peaks • Provides exact M+1 shift for selective LC-MS/MS tracking of the amide carbonyl fate in asparaginase assays and acrylamide formation • Stable crystalline monohydrate prevents hygroscopic mass errors, ensuring precise molarity for internal standards.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

L-Asparagine-4-13C monohydrate (CAS 286437-12-5) is a selectively isotope-labeled amino acid standard featuring a single 13C substitution at the amide carbonyl position (C4) and a stable monohydrate crystalline structure. As a critical reagent in metabolic flux analysis, food chemistry, and oncology research, it provides a highly specific mass shift (M+1) and a distinct nuclear magnetic resonance (NMR) profile without the spectral complexity of uniformly labeled analogs. Its primary procurement value lies in its role as an unambiguous tracer for asparaginase enzymatic assays, leukemia metabolic profiling, and the mechanistic elucidation of acrylamide formation via the thermal Maillard reaction, where tracking the exact fate of the C4 carbon is strictly required .

Research Fit

Substituting L-Asparagine-4-13C monohydrate with uniformly labeled L-Asparagine-13C4 or unlabeled baseline material introduces critical analytical and handling failures in quantitative workflows. Unlabeled asparagine cannot be distinguished from endogenous pools in complex biological matrices, rendering it useless for metabolic tracing. Conversely, uniformly labeled (U-13C) variants suffer from extensive 13C-13C J-coupling in NMR spectroscopy, which broadens signals, splits peaks into complex multiplets, and reduces the signal-to-noise ratio required for precise quantification. Furthermore, attempting to use anhydrous asparagine introduces significant weighing errors; the anhydrous form is hygroscopic and rapidly absorbs ambient moisture to reach the stable monohydrate state, compromising the strict molarity requirements of quantitative internal standards .

Mismatch Risk

J-Coupling Elimination for qNMR

In quantitative 13C NMR studies, the use of uniformly labeled L-Asparagine-13C4 results in complex multiplet signals due to adjacent carbon-carbon spin coupling, which dilutes signal intensity across multiple peaks. L-Asparagine-4-13C monohydrate provides a single, unsplit resonance for the C4 carbonyl, maximizing the signal-to-noise ratio and enabling precise, automated peak integration for metabolic flux analysis .

| Evidence Dimension | 13C NMR Signal Multiplicity at C4 |

| Target Compound Data | Unsplit singlet (maximum peak intensity) |

| Comparator Or Baseline | L-Asparagine-13C4 (Multiplet due to 13C-13C coupling) |

| Quantified Difference | Consolidated signal intensity into a single peak, eliminating J-coupling dilution |

| Conditions | 13C NMR spectroscopy in aqueous biological matrices |

A single-labeled tracer is essential for buyers conducting high-throughput qNMR, as it prevents spectral overlap and simplifies automated peak integration.

Mass Spectrometry Tracing in Maillard Reactions

When investigating the thermal degradation of asparagine to acrylamide in food matrices, tracking the exact carbon source is critical. L-Asparagine-4-13C specifically yields Acrylamide-1-13C (mass shift +1) upon decarboxylation of the C1 position. This predictable 1:1 mass transfer allows mass spectrometry (LC-MS/MS) workflows to definitively differentiate asparagine-derived acrylamide from other carbon sources, a level of mechanistic precision not achievable with unlabeled asparagine [1].

| Evidence Dimension | Product Mass Shift in Acrylamide Formation |

| Target Compound Data | Yields specific M+1 acrylamide (Acrylamide-1-13C) |

| Comparator Or Baseline | Unlabeled L-Asparagine (Yields M+0 acrylamide, indistinguishable from background) |

| Quantified Difference | +1 Da mass shift strictly localized to the acrylamide carbonyl |

| Conditions | Thermal Maillard reaction models (e.g., >120°C with reducing sugars) analyzed via LC-MS |

Procuring the 4-13C variant allows food safety laboratories to unambiguously trace the exact chemical origin of acrylamide during thermal processing.

Monohydrate Gravimetric Stability

For the preparation of highly accurate internal standard solutions, the physical stability of the solid is paramount. Anhydrous L-asparagine is known to absorb atmospheric moisture to form the monohydrate, leading to dynamic weight changes during handling. L-Asparagine-4-13C monohydrate is already in its thermodynamically stable hydrated state under standard laboratory conditions, ensuring that the weighed mass translates to a highly accurate molar concentration without humidity-dependent drift .

| Evidence Dimension | Moisture Absorption / Weighing Error |

| Target Compound Data | Stable mass under ambient humidity (predictable molarity) |

| Comparator Or Baseline | Anhydrous L-Asparagine (Hygroscopic, variable mass gain) |

| Quantified Difference | Elimination of humidity-dependent weighing drift during standard preparation |

| Conditions | Ambient laboratory weighing and standard solution preparation |

Buyers requiring exact molarities for LC-MS or NMR calibration curves must procure the monohydrate form to avoid concentration errors caused by hygroscopicity.

qNMR Metabolic Flux Analysis

Utilized for tracking asparagine metabolism in leukemia cells, where the single 13C label prevents the spectral interference of J-coupling, allowing for automated and precise peak integration .

Acrylamide Formation Assays

Serves as a highly specific precursor in Maillard reaction models to trace the conversion of the asparagine C4 carbon into the acrylamide carbonyl via LC-MS/MS, proving the exact origin of thermal degradation products [1].

Asparaginase Activity Profiling

Acts as an unambiguous internal standard or substrate to precisely measure the depletion of asparagine in plasma or cell culture, which is critical for evaluating anti-leukemic drug efficacy without endogenous background interference .

Application Fit Matrix

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

Explore Compound Types